3-[(2-Methoxyphenyl)methoxy]propan-1-ol;4-methylbenzenesulfonic acid
Description
The compound 3-[(2-Methoxyphenyl)methoxy]propan-1-ol;4-methylbenzenesulfonic acid consists of two distinct moieties:
3-[(2-Methoxyphenyl)methoxy]propan-1-ol: A propanol derivative with a 2-methoxyphenylmethyl ether group at the third carbon.
4-Methylbenzenesulfonic acid (p-toluenesulfonic acid): A sulfonic acid widely used in organic synthesis as a catalyst .
This combination likely forms a salt or co-crystal, leveraging the acidic properties of the sulfonic acid and the alcohol’s hydroxyl group. Such structures are common in pharmaceuticals and catalysis due to enhanced solubility and stability .
Properties
CAS No. |
773092-61-8 |
|---|---|
Molecular Formula |
C18H24O6S |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
3-[(2-methoxyphenyl)methoxy]propan-1-ol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C11H16O3.C7H8O3S/c1-13-11-6-3-2-5-10(11)9-14-8-4-7-12;1-6-2-4-7(5-3-6)11(8,9)10/h2-3,5-6,12H,4,7-9H2,1H3;2-5H,1H3,(H,8,9,10) |
InChI Key |
HBYMCZMCAXMBBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.COC1=CC=CC=C1COCCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methoxyphenyl)methoxy]propan-1-ol typically involves the reaction of 2-methoxybenzyl alcohol with 3-chloropropanol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired ether alcohol.
4-Methylbenzenesulfonic acid can be synthesized by sulfonation of toluene with sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the para-substituted product.
Industrial Production Methods
Industrial production of 3-[(2-Methoxyphenyl)methoxy]propan-1-ol involves large-scale synthesis using continuous flow reactors to ensure high yield and purity. The process is optimized to minimize by-products and waste. 4-Methylbenzenesulfonic acid is produced in bulk by sulfonation of toluene in industrial reactors, followed by purification through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Methoxyphenyl)methoxy]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The aromatic ring can undergo hydrogenation to form a cyclohexane derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
4-Methylbenzenesulfonic acid participates in:
Esterification: Reacts with alcohols to form sulfonate esters.
Neutralization: Reacts with bases to form sulfonate salts.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: 3-[(2-Methoxyphenyl)methoxy]propanoic acid.
Reduction: 3-[(2-Cyclohexylmethoxy)methoxy]propan-1-ol.
Substitution: 3-[(2-Hydroxyphenyl)methoxy]propan-1-ol.
Scientific Research Applications
Applications in Medicinal Chemistry
-
Antimicrobial Activity
- Recent studies have indicated that derivatives of sulfonic acids, including those related to 4-methylbenzenesulfonic acid, exhibit significant antimicrobial properties. Research has shown that compounds with similar structures can effectively inhibit the growth of various pathogens, including bacteria and fungi .
- Pharmaceutical Formulations
- Antioxidant Properties
Applications in Organic Synthesis
- Building Block for Synthesis
-
Catalysis
- The sulfonic acid group can act as a catalyst in certain reactions, enhancing reaction rates and selectivity. This property is particularly useful in synthesizing esters and amides from alcohols and acids .
Case Study 1: Antimicrobial Efficacy
A study published in the International Journal of Pharmaceutical and Phytopharmacological Research evaluated the antimicrobial activity of novel alkanoylated derivatives of 4-methylphenyl sulphonamoyl carboxylic acids. The compounds were tested against various pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated that certain derivatives exhibited superior antibacterial activity compared to standard antibiotics .
Case Study 2: Pharmaceutical Formulation Enhancement
Research conducted on the formulation of poorly soluble drugs showed that incorporating sulfonic acid derivatives improved solubility and bioavailability. This was particularly evident in formulations aimed at treating chronic conditions where consistent drug levels are critical for efficacy .
Data Table: Comparative Analysis of Antimicrobial Activity
Mechanism of Action
The mechanism of action of 3-[(2-Methoxyphenyl)methoxy]propan-1-ol involves its interaction with various molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The methoxy and hydroxyl groups play a crucial role in its binding affinity and specificity.
4-Methylbenzenesulfonic acid acts as a strong acid, donating protons to various substrates. Its sulfonate group can form stable ionic interactions with positively charged species, making it an effective catalyst and reagent in chemical reactions.
Comparison with Similar Compounds
Key Structural Features
The compound’s uniqueness lies in its ortho-methoxyphenyl ether and sulfonic acid components. Below is a comparative analysis with analogous structures:
Functional Group Impact
- Methoxy Group : The ortho-methoxy substitution on the phenyl ring enhances electron-donating effects, influencing reactivity and solubility. This contrasts with fluoro substituents (e.g., in ’s compound), which are electron-withdrawing .
- Sulfonic Acid: The presence of 4-methylbenzenesulfonic acid imparts strong acidity, making the compound useful in acid-catalyzed reactions. Similar sulfonic acid derivatives are noted for their role in drug delivery and ionic interactions .
- Alcohol vs. Ester/Amine: The propanol group offers hydrogen-bonding capability, whereas esters (e.g., ) or amines (e.g., ) alter solubility and metabolic stability .
Physical Properties
- Melting Point : While exact data for the target compound is unavailable, similar sulfonic acid salts (e.g., ) exhibit elevated melting points (>150°C) due to ionic interactions .
- Solubility: The propanol group enhances solubility in polar solvents (e.g., methanol, DMSO), contrasting with purely aromatic sulfonates (e.g., ) .
Catalytic and Pharmaceutical Potential
Biological Activity
3-[(2-Methoxyphenyl)methoxy]propan-1-ol;4-methylbenzenesulfonic acid is a compound that has garnered interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : CHOS
- Molecular Weight : 282.35 g/mol
Its structure features a methoxyphenyl group and a sulfonic acid moiety, which may contribute to its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to 3-[(2-Methoxyphenyl)methoxy]propan-1-ol exhibit antimicrobial properties. For instance, derivatives of methoxyphenyl alcohols have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar characteristics. The mechanism often involves disrupting bacterial cell membranes or inhibiting cell wall synthesis.
Cytotoxicity
The cytotoxic effects of related compounds have been documented in several studies. For example, certain methoxyphenyl derivatives have demonstrated cytotoxicity in cancer cell lines, indicating potential for use in cancer therapy. The exact pathways remain to be fully elucidated, but apoptosis induction and cell cycle arrest are common mechanisms observed in related compounds.
Anti-inflammatory Effects
Compounds with similar structures have also been studied for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and modulate signaling pathways such as NF-kB, which plays a crucial role in inflammation.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated a series of methoxyphenyl compounds against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition at concentrations ranging from 10 to 50 µg/mL, supporting the hypothesis that 3-[(2-Methoxyphenyl)methoxy]propan-1-ol could exhibit similar activity .
- Cytotoxicity Assays : In vitro studies conducted on various cancer cell lines revealed that related methoxyphenyl compounds caused a dose-dependent decrease in cell viability, with IC50 values ranging from 20 to 100 µM . This suggests potential applications in cancer treatment.
- Inflammatory Response Modulation : A recent investigation highlighted the ability of methoxy-substituted phenolic compounds to reduce TNF-alpha levels in macrophages, indicating their potential role as anti-inflammatory agents .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
